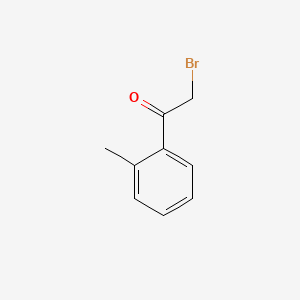

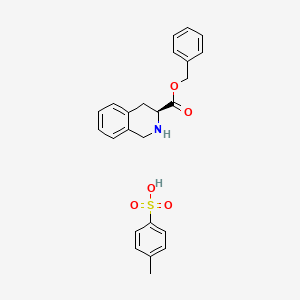

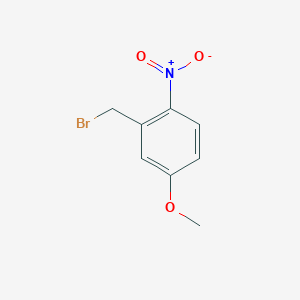

2-(4-Bromophenyl)-2-methylpropan-1-ol

カタログ番号 B1281448

CAS番号:

32454-37-8

分子量: 229.11 g/mol

InChIキー: HHHZLLZSLJJFER-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“2-(4-Bromophenyl)-2-methylpropan-1-ol” is a chemical compound that likely contains a bromophenyl group, a methyl group, and a hydroxyl group. The presence of these functional groups suggests that it may have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-2-methylpropan-1-ol” are not available, similar compounds are often synthesized through various organic reactions, including electrophilic aromatic substitution and condensation .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-methylpropan-1-ol” would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Bromophenyl)-2-methylpropan-1-ol” would depend on the conditions and reactants present. Bromophenyl compounds often participate in reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-2-methylpropan-1-ol” would likely be determined through various analytical techniques. These might include measuring its melting point, boiling point, solubility, and spectroscopic properties .科学的研究の応用

Antimicrobial and Antiproliferative Agents

- Scientific Field: Pharmacology

- Application Summary: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which includes a 4-bromophenyl group, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Triarylpyrimidines

- Scientific Field: Organic Chemistry

- Application Summary: The compound 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine, which includes a 4-bromophenyl group, has been synthesized and is expected to show strong DNA binding affinity .

- Methods of Application: The synthetic route employed to make 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine trihydro-chloride is outlined in the research. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .

- Results: The synthesis resulted in the creation of a new tricationic triarylpyrimidine .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field: Organic Chemistry

- Application Summary: The compound 4-Bromophenethyl alcohol, which includes a 4-bromophenyl group, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results: The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field: Pharmacology

- Application Summary: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field: Organic Chemistry

- Application Summary: 4-Bromophenethyl alcohol, which includes a 4-bromophenyl group, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results: The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-bromophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHZLLZSLJJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297658 | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-methylpropan-1-ol | |

CAS RN |

32454-37-8 | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32454-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

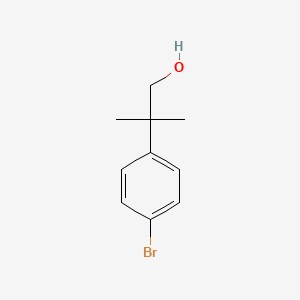

To a solution of [2-(4-bromophenyl)-2-methylpropoxy](tert-butyl)dimethylsilane (500 mg, 1.46 mmol) in MeOH (5 mL) was added dropwise HCl/MeOH (5 mL) at room temperature. The reaction mixture was stirred at room temperature for 2 hours. The reaction was concentrated to give a crude residue, which was purified by column chromatography to give the title compound (250 mg, 75%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 2H), 7.19 (d, 2H), 3.50 (s, 2H), 1.23 (s, 6H).

Name

[2-(4-bromophenyl)-2-methylpropoxy](tert-butyl)dimethylsilane

Quantity

500 mg

Type

reactant

Reaction Step One

Name

Yield

75%

Synthesis routes and methods II

Procedure details

According to the procedure for the preparation of 73B, methyl 2-(4-bromophenyl)-2-methylpropanoate (2.15 g, 8.36 mmol) afforded 1.93 g of 74A as a colorless oil. MS (ESI) m/z 211.1 (M-OH)+.

Name

Synthesis routes and methods III

Procedure details

To a solution of the material from Step 1 (2.4 g, 8.9 mmol) in 30 mL of THF at −78° C. was added LiAlH4 (337 mg, 8.9 mmol). The mixture was stirred at or below −60° C. for 2 hr, and then stirred at room temperature for 1 hr. The reaction was quenched with 10% NaOH (aq) solution, and the mixture was extracted with EtOAc. The organic layer was separated, dried over MgSO4, and concentrated to get 2-(4-bromophenyl)-2-methylpropan-1-ol (2.03 g, 100%).

Yield

100%

Synthesis routes and methods IV

Procedure details

To a solution of 2-(4-bromophenyl)-2-methylpropanoate (8.9 g, 33 mmol) in tetrahydrofuran (100 mL) under nitrogen was added LiAlH4 (1.6 g, 43 mmol) in portions at 0° C. The resulting solution was stirred at 0° C. for 1 hour before the addition of saturated aqueous NH4Cl solution (50 mL). The mixture was then extracted with ethyl acetate (3×80 mL). All the organic solution was dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by flash column chromatography with 2-5% ethyl acetate in hexane to afford the title compound as a colorless oil. MS ESI: [M+H]+ m/z 229, 231; 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=6.8 Hz, 2H), 7.28 (d, J=6.8 Hz, 2H), 3.61 (s, 2H), 1.58 (s, 6H).

Name

2-(4-bromophenyl)-2-methylpropanoate

Quantity

8.9 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)